molecular formula C18H23N3O2 B6709410 N-[(1-phenylimidazol-2-yl)methyl]-2-propan-2-yloxolane-3-carboxamide

N-[(1-phenylimidazol-2-yl)methyl]-2-propan-2-yloxolane-3-carboxamide

Cat. No.: B6709410
M. Wt: 313.4 g/mol
InChI Key: ABXWTJBOWOQDCZ-UHFFFAOYSA-N
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Description

N-[(1-phenylimidazol-2-yl)methyl]-2-propan-2-yloxolane-3-carboxamide is a complex organic compound that features an imidazole ring, a phenyl group, and an oxolane ring

Properties

IUPAC Name

N-[(1-phenylimidazol-2-yl)methyl]-2-propan-2-yloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13(2)17-15(8-11-23-17)18(22)20-12-16-19-9-10-21(16)14-6-4-3-5-7-14/h3-7,9-10,13,15,17H,8,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXWTJBOWOQDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCO1)C(=O)NCC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylimidazol-2-yl)methyl]-2-propan-2-yloxolane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the phenyl group and the oxolane ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylimidazol-2-yl)methyl]-2-propan-2-yloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

N-[(1-phenylimidazol-2-yl)methyl]-2-propan-2-yloxolane-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(1-phenylimidazol-2-yl)methyl]-2-propan-2-yloxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the phenyl and oxolane groups can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the imidazole ring structure and have similar pharmacological activities.

    Oxolane derivatives: Compounds with an oxolane ring are often used in medicinal chemistry and materials science.

    Phenylimidazole derivatives: These compounds have a phenyl group attached to the imidazole ring and are studied for their biological activities.

Uniqueness

N-[(1-phenylimidazol-2-yl)methyl]-2-propan-2-yloxolane-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the imidazole ring, phenyl group, and oxolane ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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